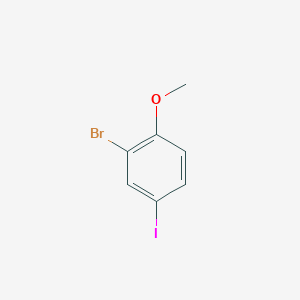
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate
Descripción general
Descripción
“Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate” is a chemical compound with the molecular formula C11H7BrO4 . It has a molecular weight of 283.07 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 6-Bromochromone-2-carboxylic acid was synthesized by a microwave-assisted process . The reaction was optimized by varying parameters such as the type of base/number of reagent equivalents, solvent, temperature, and reaction time . The yield of the reaction was improved to 87% .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br .Aplicaciones Científicas De Investigación
GPR35 Receptor Agonism
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate has been studied for its potential in targeting the G protein-coupled receptor GPR35. Derivatives of this compound, such as 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, have shown high affinity and selectivity for GPR35, making them useful in understanding the receptor's physiological role and its potential as a drug target (Thimm et al., 2013). (Funke et al., 2013) also explored similar compounds as potent GPR35 agonists.
Structural and Conformational Studies
The structure of various derivatives of this compound has been analyzed using methods like X-ray crystallography. These studies offer insights into the molecular configuration and potential applications in drug design. For example, (Kirillov et al., 2015) investigated the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate.
Synthesis of Novel Derivatives
Research has been conducted on synthesizing novel derivatives of this compound for various applications. For instance, (Li et al., 2013) discussed the synthesis of key intermediates related to antitumor antibiotics. Similarly, (Wen et al., 2012) described methods for preparing methyl 4-hydroxy-2-(trifluoromethyl)-4 H -chromenes-3-carboxylate derivatives.
Antimicrobial and Antioxidant Properties
Some studies have explored the antimicrobial and antioxidant properties of derivatives of this compound. For example, (Battula et al., 2017) synthesized a series of novel derivatives and evaluated their antimicrobial and antioxidant activities.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-bromo-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMTXDXUKVLQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)




